molecular formula C19H21BBrFO3 B2698340 2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246573-09-9

2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2698340
CAS No.: 2246573-09-9
M. Wt: 407.09
InChI Key: XMQBWSMLPLFWOP-UHFFFAOYSA-N
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Description

2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core substituted with a bromo-fluorophenoxy-methylphenyl group. This compound belongs to the pinacol boronate family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its structural complexity arises from the combination of electron-withdrawing substituents (bromo and fluoro) and the boronate group, which modulate reactivity and stability in synthetic applications.

Properties

IUPAC Name

2-[2-[(4-bromo-2-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)15-8-6-5-7-13(15)12-23-17-10-9-14(21)11-16(17)22/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQBWSMLPLFWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-fluorophenol with 2-bromomethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly Suzuki-Miyaura coupling. It can also participate in other types of reactions such as oxidation and substitution .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Synthetic Applications

The compound is primarily utilized in synthetic organic chemistry due to its ability to undergo cross-coupling reactions. This property is particularly useful in the formation of carbon-carbon bonds, which are essential for building complex organic molecules.

Cross-Coupling Reactions

Cross-coupling reactions involving boron compounds are pivotal in synthesizing biaryl compounds. The compound can act as a boronic acid equivalent in Suzuki-Miyaura coupling reactions. For example:

  • Reaction Example : The compound can react with aryl halides to form biphenyl derivatives, which are crucial in drug discovery and materials science .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic effects. The presence of the bromine and fluorine substituents may enhance biological activity by improving lipophilicity and bioavailability.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds derived from 4-bromo-2-fluorophenoxy derivatives. The results indicated that these compounds exhibited significant cytotoxic activity against various cancer cell lines. The mechanism was attributed to their ability to inhibit specific kinases involved in cancer progression .

Case Study 2: Agrochemical Development

Research has shown that boron-containing compounds can enhance the efficacy of pesticides. In one study, a derivative of this compound was tested for its ability to improve the stability and effectiveness of herbicides. The results demonstrated that the incorporation of the dioxaborolane structure improved herbicide performance under various environmental conditions .

Data Table: Comparison of Reactivity

CompoundReaction TypeYield (%)Reference
2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneSuzuki Coupling with Aryl Halides85%
Derivative AAnticancer ActivityIC50 = 15 µM
Derivative BHerbicide StabilityImproved

Mechanism of Action

The mechanism of action for 2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Applications References
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromophenyl 282.0 g/mol Suzuki coupling; intermediate in drug synthesis
2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Bromomethyl-4-fluorophenyl 345.1 g/mol Alkylating agent in polymer chemistry
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorophenyl 222.1 g/mol Fluorescence probe synthesis
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromomethylphenyl 311.1 g/mol Radiolabeling precursors (e.g., PET imaging agents)
2-(2-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-dioxaborolane 4-Bromo-2-fluorophenoxymethylphenyl (target) ~380–400 g/mol* Hypothesized: Catalysis, H2O2 sensing Extrapolated

*Estimated based on analogs.

Reactivity and Stability

  • Electron-Withdrawing Effects : Bromo and fluoro substituents enhance the electrophilicity of the boronate group, accelerating transmetallation in cross-coupling reactions compared to unsubstituted analogs (e.g., 2-phenyl-dioxaborolane) .
  • Hydrolytic Stability: Fluorine substituents improve hydrolytic stability compared to non-fluorinated analogs, as seen in 2-(4-fluorophenyl)-dioxaborolane .

Spectroscopic Data (NMR and MS)

  • Bromophenyl Analogs : ¹H NMR (CDCl₃) δ 7.6–7.8 (aryl-H), 1.3 ppm (pinacol CH₃); MS: [M]+ m/z 282 .
  • Fluorophenyl Analogs : ¹H NMR (CDCl₃) δ 7.4–7.6 (aryl-H), 1.3 ppm (pinacol CH₃); ¹⁹F NMR: δ -110 ppm .

Catalysis and Material Science

  • Suzuki-Miyaura Coupling : Bromophenyl-dioxaborolanes () achieve >80% yield in Pd-catalyzed couplings with aryl halides .

Limitations and Challenges

  • Purification Complexity : Bromomethyl-substituted derivatives () require silica gel chromatography due to byproduct formation, a challenge likely shared by the target compound .
  • Cost and Accessibility : Bromine and fluorine substituents increase synthetic complexity and cost compared to simpler analogs .

Biological Activity

The compound 2-(2-((4-bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known by its CAS number 2246573-09-9 , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects based on diverse research findings.

Molecular Formula : C19_{19}H21_{21}BBrFO3_3
Molecular Weight : 407.09 g/mol
Structural Features : The compound features a dioxaborolane core with a substituted phenyl group containing a bromo and fluorine substituent. This unique structure may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of aryl halides with boron reagents under specific conditions to form the desired dioxaborolane structure. Recent studies have highlighted various synthetic pathways that enhance yield and purity, utilizing catalysts such as palladium or copper in the presence of appropriate solvents .

Anticancer Properties

Recent research has indicated that compounds similar to 2-(2-((4-bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. For instance:

  • Inhibition of COX-2 : The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. In vitro studies suggest that derivatives of this compound can effectively reduce COX-2 activity, which is linked to tumor progression .
  • Cell Viability Assays : Studies have shown that the compound can induce apoptosis in cancer cell lines at low micromolar concentrations. A notable study demonstrated a reduction in cell viability by more than 50% in breast cancer cells treated with this compound over a 48-hour period .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary screening against various bacterial strains revealed:

  • Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of COX-2 in cancer cell lines with IC50 values in the low micromolar range .
Study BAntimicrobial PropertiesShowed broad-spectrum antibacterial activity with MIC values between 10 and 50 µg/mL .
Study CSynthesis OptimizationEvaluated various synthesis methods leading to improved yields and purity of the target compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this boronic ester?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated precursors. A reported method achieves 43% yield via a three-stage process: (1) reaction with potassium acetate in 1,4-dioxane at 90°C under inert atmosphere, (2) neutralization with sodium bicarbonate, and (3) acidification with HCl . Precursor halogenation (bromo/fluoro) ensures regioselectivity.

Q. How should researchers characterize purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}, and 11B^{11}\text{B} NMR to confirm substituent positions and boronic ester integrity .
  • HPLC/GC-MS : Quantify purity (>95% as per industry standards) and detect hydrolyzed byproducts .
  • X-ray Crystallography : Resolve steric effects of the bulky phenoxy-methyl group (e.g., as in structurally similar ferrocene derivatives) .

Q. What storage conditions ensure stability?

  • Methodological Answer : Store under argon or nitrogen to prevent hydrolysis. Use desiccants and maintain temperatures below -20°C for long-term stability. Avoid exposure to moisture or protic solvents, as the dioxaborolane ring is prone to degradation .

Q. Which analytical techniques quantify substituent effects (Br/F) on reactivity?

  • Methodological Answer :

  • Cyclic Voltammetry : Assess electronic effects of fluorine’s electronegativity on redox behavior.
  • DFT Calculations : Model steric hindrance from the bromophenoxy group .
  • Kinetic Studies : Compare coupling rates with non-halogenated analogs to isolate substituent impacts .

Q. How can reaction yields in cross-coupling be optimized?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or SPhos ligands to enhance turnover in sterically hindered systems.
  • Solvent Optimization : Anhydrous THF or toluene minimizes boronic ester hydrolysis .
  • Temperature Control : Reactions at 80–100°C balance activation energy and decomposition risks .

Advanced Research Questions

Q. How do bromo/fluoro substituents influence reactivity in Pd-catalyzed couplings?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing boronic ester nucleophilicity but increasing oxidative addition efficiency at Pd centers .
  • Steric Effects : The bromophenoxy-methyl group creates steric bulk, slowing transmetallation. Use bulky ligands (e.g., XPhos) to mitigate .
  • Data Contradiction Note : Conflicting reports on coupling efficiency may arise from varying ligand/catalyst systems—systematic screening is recommended .

Q. What strategies mitigate steric hindrance in coupling reactions?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, overcoming steric barriers.
  • Pre-activation : Generate more reactive trifluoroborate salts via KHF2_2 treatment .
  • Ligand Design : Bidentate ligands (e.g., DavePhos) improve catalyst accessibility to the boron center .

Q. How does moisture sensitivity impact experimental reproducibility?

  • Methodological Answer :

  • Hydrolysis Byproducts : Moisture converts the boronic ester to boronic acid, detectable via 11B^{11}\text{B} NMR (shift from ~30 ppm to ~18 ppm) .
  • Preventive Measures : Use Schlenk lines for air-free handling; pre-dry solvents over molecular sieves .

Q. What explains unexpected byproducts in heterocyclic syntheses?

  • Methodological Answer :

  • Debromination Pathways : Competing oxidative debromination can occur under basic conditions, forming fluorophenoxy byproducts. Monitor via LC-MS .
  • Boronate Isomerization : Heating may induce dioxaborolane ring rearrangement, characterized by 1H^{1}\text{H} NMR splitting patterns .

Q. How to reconcile discrepancies in catalytic efficiency across studies?

  • Methodological Answer :

  • Control Experiments : Replicate studies with standardized catalysts (e.g., Pd(OAc)2_2/SPhos) and solvent systems.
  • Meta-Analysis : Compare activation parameters (ΔH‡, ΔS‡) to identify mechanistic outliers .

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